5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c13-8-10-9-7(12-8)6-11-4-2-1-3-5-11/h1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPTWZIXHOYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of piperidine derivatives with appropriate oxadiazole precursors. One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by the reaction with piperidine . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| H₂O₂ (30%), CH₃COOH, 25°C, 6 hrs | Sulfoxide (R-SO-R) | Partial oxidation; requires pH 4–5 |
| mCPBA, DCM, 0°C → RT, 12 hrs | Sulfone (R-SO₂-R) | Complete conversion at -10°C |
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Mechanism : Electrophilic oxygen transfer from peroxide or peracid to sulfur, forming sulfoxide (stepwise) or sulfone (concerted).
-
Applications : Sulfone derivatives show enhanced bioavailability in drug design.
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | Carboxylic acid + NH₃ | ~85% |
| NaOH (2M), EtOH, 60°C, 4 hrs | Sodium carboxylate + NH₂-(benzodioxole)methyl | ~78% |
-
Kinetics : Acidic hydrolysis follows first-order kinetics with at 100°C .
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Steric Effects : Bulky benzodioxole group slows hydrolysis compared to simpler acetamides .
Imidazole Ring Reactivity
The imidazole ring participates in:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C selectively substitutes C-4 position.
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Halogenation : NBS in CCl₄ adds bromine to C-2 (imidazole) under UV light.
Coordination Chemistry
Imidazole’s nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺):
text[Cu(L)₂](ClO₄)₂ (L = compound) λ_max = 620 nm (d-d transition) [5]
Furan Ring Reactions
The furan-2-ylmethyl group undergoes:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/AcOH at 50°C yields 5-nitro-furan derivatives .
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Vilsmeier-Haack Reaction : Forms 2-formylfuran (POCl₃/DMF, 80°C) .
Ring-Opening Oxidation
Ozone in MeOH/H₂O cleaves furan to diketone intermediates .
Nucleophilic Substitution at Benzodioxole
The benzodioxole’s methylene group reacts with strong nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| NaSH/DMF | 120°C, 24 hrs | Thiol derivative (R-SH) |
| NH₃ (g)/EtOH | 100°C, sealed | Amine derivative (R-NH₂) |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa, toluene | N-arylated imidazoles |
pH-Dependent Tautomerism
The imidazole-thioether system exhibits tautomeric equilibria:
-
Implications : Tautomerization affects binding to biological targets like kinases.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–250°C) : Loss of furan-methyl group (Δm = 12%).
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Stage 2 (300–350°C) : Benzodioxole ring fragmentation.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, including 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, have been extensively studied for their antimicrobial properties. Several studies have demonstrated their efficacy against various bacterial and fungal strains:
- Bacterial Inhibition : Research indicates that compounds containing the oxadiazole ring exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives with piperidine moieties have shown enhanced activity compared to standard antibiotics like ampicillin and vancomycin .
- Fungal Activity : The compound has also been evaluated for antifungal properties against pathogens like Candida albicans, showing promising results in inhibiting fungal growth .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Strong | |
| E. coli | Moderate to Strong | |
| Candida albicans | Moderate | |
| Enterococcus faecalis | Strong |
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer research:
- Cytotoxicity : The compound has been tested against various cancer cell lines, including glioblastoma. In vitro studies revealed significant cytotoxic effects, leading to apoptosis in cancer cells. Compounds derived from this scaffold demonstrated the ability to damage DNA and induce cell death .
- Molecular Docking Studies : Computational analyses suggest that these compounds interact effectively with specific protein targets involved in cancer progression. Molecular docking studies indicated favorable binding affinities to enzymes crucial for tumor growth regulation .
Table 2: Anticancer Activity of this compound
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s ability to interact with cellular pathways can result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Antimicrobial Activity
- Pyridyl and phenyl derivatives : 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol () exhibits potent antimicrobial activity against E. coli and S. pneumoniae, surpassing ampicillin .
- Piperidine-containing analogs : 5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol () shows moderate antibacterial activity against S. aureus and E. coli, suggesting that bulky sulfonyl groups may reduce membrane permeability .
Anticancer and Enzyme Inhibition
Antioxidant Activity
Corrosion Inhibition
- Aminophenyl vs. methylphenyl derivatives: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) shows superior corrosion inhibition on mild steel in HCl compared to 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), likely due to stronger adsorption via the -NH₂ group .
Thermal and Spectral Properties
- Pyridyl derivatives : 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol () has a melting point of 231°C, while 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol () melts at 231°C, indicating similar thermal stability despite positional isomerism .
- FT-IR and NMR data : The thiol (-SH) stretch appears at ~2500 cm⁻¹ in IR spectra, and aromatic protons in ¹H NMR resonate between δ 7.0–8.5 ppm for pyridyl/phenyl derivatives .
Tabulated Comparison of Key Derivatives
Abbreviations : EC (E. coli), SP (S. pneumoniae), SA (S. aureus), GR (Glutathione Reductase).
Biological Activity
5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an oxadiazole ring, and a thiol group. These structural elements contribute to its unique chemical reactivity and biological properties. The IUPAC name is 5-(piperidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione, and its molecular formula is .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of oxadiazole compounds showed strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to or better than standard antibiotics like gentamicin .
- Antifungal Activity : Another investigation reported that oxadiazole derivatives displayed antifungal activity against strains like Candida albicans, with some compounds showing MICs below 10 µg/mL .
- Antitubercular Activity : Specific derivatives were noted for their effectiveness against Mycobacterium tuberculosis, with some exhibiting MICs in the low micromolar range .
Anticancer Activity
The compound's anticancer potential has also been a focal point of research.
Research Findings
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF7 for breast cancer) have shown that this compound can induce apoptosis with IC50 values significantly lower than those of standard chemotherapeutics .
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, such as EGFR and Src kinases .
- Comparative Efficacy : Some derivatives have shown to be more effective than established anticancer drugs like erlotinib in certain assays .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing 5-(Piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:
- Step 1 : Cyclization of a carboxylic acid derivative (e.g., aryl/aralkyl carboxylic acid hydrazides) with carbon disulfide to form the oxadiazole-thiol intermediate .
- Step 2 : Alkylation of the thiol group using a piperidine-containing electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) in polar aprotic solvents like DMF, with LiH as a base .
- Optimization : Monitor reaction progression via TLC and purify intermediates via recrystallization (methanol/water) .
Q. How can the structure of this compound be confirmed spectroscopically?
Use a combination of techniques:
- IR Spectroscopy : Identify characteristic peaks for C=N (~1600 cm⁻¹), C-S (~670 cm⁻¹), and NH/OH (if present) .
- NMR : ¹H-NMR detects piperidine protons (δ 1.4–2.8 ppm as multiplet) and oxadiazole-linked methylene (δ 3.5–4.0 ppm). ¹³C-NMR confirms the oxadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution EI-MS provides molecular ion peaks and fragmentation patterns .
Q. What are standard protocols for evaluating its antibacterial activity?
- Assay Design : Use agar diffusion or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls.
- Data Interpretation : Report MIC (Minimum Inhibitory Concentration) values and compare with structurally similar derivatives to infer structure-activity relationships .
Advanced Research Questions
Q. How can reaction yields be improved during alkylation of the oxadiazole-thiol intermediate?
- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the thiol group .
- Base Optimization : Replace LiH with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Temperature Control : Perform reactions at 0–5°C to minimize thiol oxidation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Q. What computational methods are suitable for studying its binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic contacts from the piperidine moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate experimental IC₅₀ values .
Q. How do structural modifications (e.g., substituents on piperidine) affect bioactivity?
- Case Study : Compare analogues with methyl, fluoro, or methoxy groups on the piperidine ring.
- Electron-Withdrawing Groups (e.g., -F): Enhance antibacterial activity by increasing electrophilicity of the oxadiazole core .
- Steric Effects : Bulky substituents (e.g., -CH₃) may reduce membrane permeability, lowering efficacy .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma .
- HPLC Method : Optimize a C18 column with mobile phase (acetonitrile:ammonium acetate buffer, pH 6.5) and UV detection at 254 nm .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and recovery rates (>85%) per ICH guidelines .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activity of similar oxadiazole derivatives: How to resolve?
- Potential Causes : Variations in bacterial strains, assay conditions (e.g., inoculum size), or compound purity.
- Resolution : Re-test compounds under standardized CLSI protocols and characterize purity via HPLC .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| IR | C=N (1600 cm⁻¹), C-S (670 cm⁻¹) | |
| ¹H-NMR | Piperidine protons (δ 1.4–2.8 ppm) | |
| EI-MS | [M]⁺ at m/z 295 (C₁₀H₁₄N₄OS₂) |
Table 2 : Comparative Antibacterial Activity of Derivatives
| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
|---|---|---|
| Parent Compound | 12.5 | 25.0 |
| 4-Fluoro-Piperidine | 6.25 | 12.5 |
| 4-Methyl-Piperidine | 25.0 | 50.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
